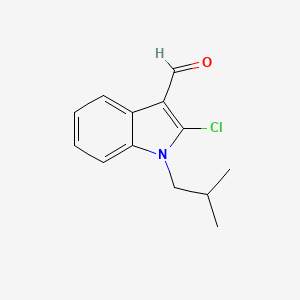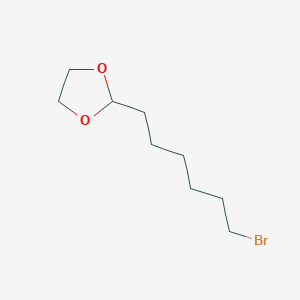
2-(6-Bromohexyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. The presence of a bromohexyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromohexyl)-1,3-dioxolane typically involves the alkylation of a dioxolane derivative with a bromohexane compound. One common method is the reaction of 1,3-dioxolane with 6-bromohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(6-Bromohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromohexyl group can lead to the formation of hexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azidohexyl-dioxolane, thiocyanatohexyl-dioxolane, and aminohexyl-dioxolane.
Oxidation Reactions: Products include hydroxyhexyl-dioxolane and carbonylhexyl-dioxolane.
Reduction Reactions: Products include hexyl-dioxolane derivatives.
科学的研究の応用
2-(6-Bromohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-(6-Bromohexyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the compound can act as an alkylating agent, introducing the bromohexyl group into target molecules. This can lead to changes in the chemical and physical properties of the target, affecting its reactivity, solubility, and biological activity.
類似化合物との比較
Similar Compounds
- 2-(6-Chlorohexyl)-1,3-dioxolane
- 2-(6-Iodohexyl)-1,3-dioxolane
- 2-(6-Hydroxyhexyl)-1,3-dioxolane
Uniqueness
2-(6-Bromohexyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and stability, making it suitable for a wide range of applications. The hydroxyhexyl analog, on the other hand, has different reactivity and is used in different contexts.
特性
CAS番号 |
22374-56-7 |
|---|---|
分子式 |
C9H17BrO2 |
分子量 |
237.13 g/mol |
IUPAC名 |
2-(6-bromohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c10-6-4-2-1-3-5-9-11-7-8-12-9/h9H,1-8H2 |
InChIキー |
WNVQPISTVMKNJB-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

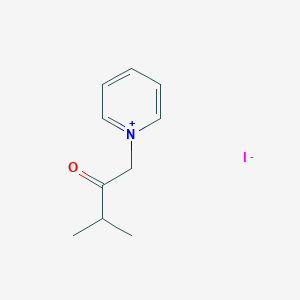
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
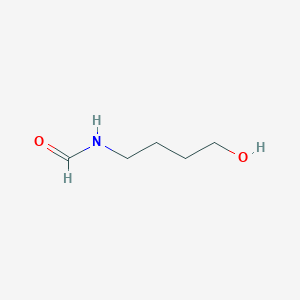
![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
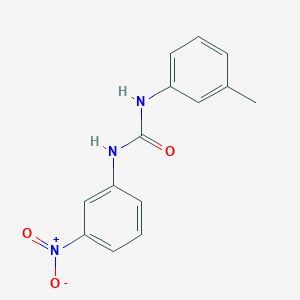
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
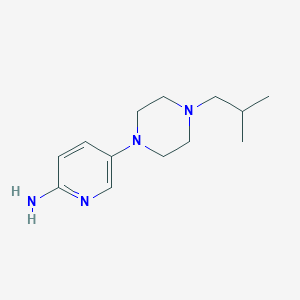
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)
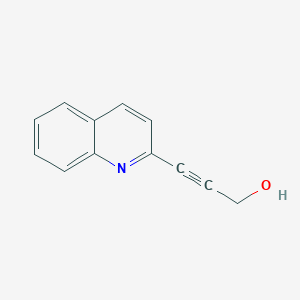
![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
